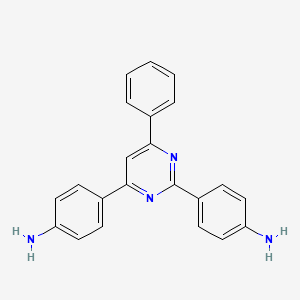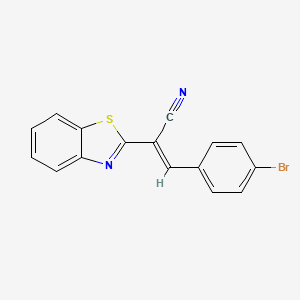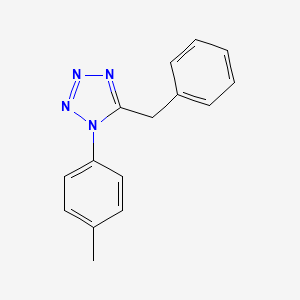
1-(4,6-Dimethylpyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dimethylpyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyridine ring substituted with dimethyl groups and a methoxy-methylphenyl group attached to the urea moiety
Preparation Methods
The synthesis of 1-(4,6-Dimethylpyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 4,6-dimethyl-2-aminopyridine and 2-methoxy-5-methylphenyl isocyanate.
Reaction Conditions: The reaction between 4,6-dimethyl-2-aminopyridine and 2-methoxy-5-methylphenyl isocyanate is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature and stirring conditions.
Formation of Urea Derivative: The reaction proceeds through the nucleophilic addition of the amino group of 4,6-dimethyl-2-aminopyridine to the isocyanate group of 2-methoxy-5-methylphenyl isocyanate, resulting in the formation of the desired urea derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, scaling up of the reaction, and implementation of efficient purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4,6-Dimethylpyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenyl rings are replaced with other substituents. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the urea moiety can undergo hydrolysis to produce corresponding amines and carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,6-Dimethylpyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular processes.
Interacting with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling cascades that result in physiological responses.
Modulating Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis, thereby affecting cellular functions.
Comparison with Similar Compounds
1-(4,6-Dimethylpyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea can be compared with other similar compounds, such as:
1-(4-Methylpyridin-2-yl)-3-(2-methoxyphenyl)urea: This compound has a similar structure but lacks the additional methyl group on the pyridine ring.
1-(4,6-Dimethylpyridin-2-yl)-3-phenylurea: This compound has a similar pyridine ring but lacks the methoxy and methyl groups on the phenyl ring.
1-(4,6-Dimethylpyridin-2-yl)-3-(2-chlorophenyl)urea: This compound has a similar structure but contains a chlorine atom instead of a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-5-6-14(21-4)13(8-10)18-16(20)19-15-9-11(2)7-12(3)17-15/h5-9H,1-4H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOKOVCISIEYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2-fluorophenyl)(methyl)amino]sulfonyl}-N-(2-hydroxycyclohexyl)-N-methylbenzamide](/img/structure/B5454751.png)
![8-methoxy-2-oxo-N-[1-(pyridin-4-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5454752.png)
![3-(1-methylcyclopropyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5454760.png)
![2-chloro-N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5454763.png)
![(2R)-2-amino-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-phenylacetamide](/img/structure/B5454768.png)
![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5454771.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5454775.png)
![11-(2-chloroisonicotinoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5454785.png)

![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5454797.png)
![4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5454805.png)
![rel-(4aS,8aR)-6-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5454821.png)
